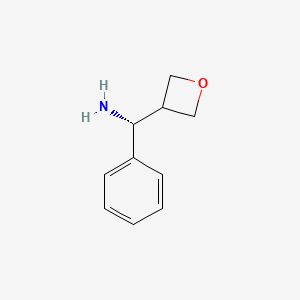

(R)-Oxetan-3-yl(phenyl)methanamine

Description

Properties

IUPAC Name |

(R)-oxetan-3-yl(phenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUGGQHIQAFPE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

An In-depth Technical Guide to (R)-Oxetan-3-yl(phenyl)methanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: The pursuit of novel chemical entities with optimized pharmacological and pharmacokinetic profiles is a cornerstone of modern drug development. Small, strained heterocyclic systems, particularly oxetanes, have emerged as powerful tools for medicinal chemists.[1] This guide provides a detailed examination of (R)-Oxetan-3-yl(phenyl)methanamine, a chiral building block that exemplifies the strategic application of the oxetane motif. We will delve into its core physicochemical properties, focusing on its molecular weight and the structural features that drive its utility. Furthermore, this document outlines a representative synthetic and characterization workflow, explaining the scientific rationale behind methodological choices, and explores its applications as a valuable component in the design of next-generation therapeutics.

The four-membered oxetane ring is far more than a simple cyclic ether; it is a compact, polar, and metabolically robust functional group that can profoundly influence a molecule's properties.[2][3] Historically, medicinal chemists have often contended with challenges related to poor solubility, metabolic instability, or undesirable basicity in amine-containing compounds. The incorporation of an oxetane ring has become a validated strategy to mitigate these issues.[4]

Key advantages conferred by the oxetane motif include:

-

Improved Solubility: The inherent polarity of the ether oxygen in the strained ring system can enhance aqueous solubility without significantly increasing lipophilicity.[4]

-

Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[3]

-

Basicity Attenuation: The electron-withdrawing nature of the oxetane ring can significantly reduce the pKa of adjacent amines.[5] This is a critical feature for avoiding off-target effects, such as hERG channel inhibition, and for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

(R)-Oxetan-3-yl(phenyl)methanamine is a chiral synthon that embodies these benefits. It provides a stereochemically defined scaffold combining the advantageous properties of the oxetane ring with a phenylmethanamine framework, making it a highly valuable building block for constructing complex drug candidates.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is essential for its application in research and development.

Molecular Weight and Formula

The definitive molecular characteristics of (R)-Oxetan-3-yl(phenyl)methanamine are foundational to its use in synthesis and analysis.

Data Summary

The key physicochemical and computational properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [6] |

| Molecular Weight | 163.22 | [6][7] |

| CAS Number | 2383987-27-5 (racemate) | [6] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [6] |

| LogP (calculated) | 1.3328 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| SMILES | C1=CC=C(C=C1)C(N)C2COC2 | [6] |

Synthesis and Purification Workflow

The synthesis of chiral amines adjacent to an oxetane ring requires a robust and stereocontrolled chemical process. While multiple routes can be envisioned, a common and effective strategy involves the reductive amination of a suitable ketone precursor.

Synthesis Strategy and Rationale

A logical approach to synthesizing the target compound is the reductive amination of oxetan-3-one with ammonia to form oxetan-3-amine, followed by alkylation with a benzyl halide. However, a more direct and controlled approach, outlined below, involves the direct synthesis of the N-benzylated intermediate. This illustrative protocol is based on established chemical principles for forming such structures.[8]

Illustrative Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-dibenzyl-1-(oxetan-3-yl)methanamine This step involves the formation of a protected amine on the oxetane core. The use of a dibenzyl-protected amine is a common strategy to prevent over-alkylation and facilitate subsequent deprotection.

-

Reaction Setup: A solution of oxetan-3-yl)methanamine (1.0 eq) and dibenzylamine (1.1 eq) is prepared in a suitable aprotic solvent such as Tetrahydrofuran (THF).

-

Reductive Amination: The mixture is cooled to 0°C. A mild reducing agent, such as sodium bis(2-methoxyethoxy)aluminum dihydride, is added portion-wise.[8]

-

Causality: This reducing agent is selected for its high selectivity in reductive amination reactions, minimizing side reactions. Cooling the reaction controls the exothermic nature of the addition.

-

-

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), it is carefully quenched with water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Deprotection to Yield (R,S)-Oxetan-3-yl(phenyl)methanamine The benzyl protecting groups are removed to yield the free amine.

-

Hydrogenolysis: The crude product from Step 1 is dissolved in methanol. A palladium on carbon catalyst (10% Pd/C) is added.

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr shaker) until the reaction is complete.

-

Causality: Palladium-catalyzed hydrogenolysis is the standard and most efficient method for cleaving benzyl-nitrogen bonds, yielding the desired amine and toluene as a byproduct, which is easily removed.

-

-

Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated in vacuo to yield the crude racemic product.

Step 3: Chiral Separation To isolate the desired (R)-enantiomer, chiral chromatography is employed.

-

Method Development: A small sample of the racemic mixture is used to screen various chiral stationary phases (e.g., Chiralpak IA, IB, IC) and mobile phase systems (typically hexane/isopropanol or hexane/ethanol with a small amount of a basic additive like diethylamine).

-

Preparative HPLC: Once optimal separation conditions are identified, the bulk of the racemic mixture is purified using preparative-scale chiral High-Performance Liquid Chromatography (HPLC).

-

Fraction Collection and Analysis: The fractions corresponding to each enantiomer are collected separately. The enantiomeric excess (ee) of the desired (R)-enantiomer is confirmed by analytical chiral HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and chiral resolution of (R)-Oxetan-3-yl(phenyl)methanamine.

Structural Characterization and Validation

Post-synthesis, a rigorous analytical workflow is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. Each technique provides a piece of the puzzle, and together they form a self-validating system of characterization.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology: The sample is analyzed using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: A prominent peak at an m/z (mass-to-charge ratio) of 164.1070, corresponding to the protonated molecule [M+H]⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass (163.0997 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure (connectivity of atoms).[9]

-

Methodology: ¹H (Proton) and ¹³C (Carbon) NMR spectra are acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: A multiplet in the range of ~7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzylic Proton: A distinct signal (likely a triplet or doublet of doublets) for the single proton on the carbon attached to both the phenyl ring and the nitrogen.

-

Oxetane Protons: A series of complex multiplets in the upfield region (~4.5-5.0 ppm) corresponding to the four protons on the oxetane ring.

-

Amine Proton: A broad singlet corresponding to the -NH proton, the chemical shift of which can vary depending on solvent and concentration.

-

-

Expected ¹³C NMR Signals: Signals corresponding to the unique carbon environments in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the oxetane ring.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity (or enantiomeric excess, ee) of the isolated (R)-enantiomer.

-

Methodology: The final product is analyzed using the analytical chiral HPLC method developed during the purification step.

-

Expected Result: The chromatogram should show a single, sharp peak at the retention time established for the (R)-enantiomer, with the peak for the (S)-enantiomer being absent or below the limit of detection (typically indicating >99% ee).

Characterization Workflow Diagramdot

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemscene.com [chemscene.com]

- 7. 1-[3-(oxetan-3-yl)phenyl]methanamine | 1545505-99-4 [sigmaaldrich.com]

- 8. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 9. bionmr.unl.edu [bionmr.unl.edu]

Technical Guide: Spectroscopic Characterization of (R)-Oxetan-3-yl(phenyl)methanamine

The following technical guide details the spectroscopic characterization of (R)-Oxetan-3-yl(phenyl)methanamine , a high-value chiral building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, validation, and quality control of this compound.

Executive Summary & Structural Context

(R)-Oxetan-3-yl(phenyl)methanamine (CAS: 2381654-57-3) represents a strategic scaffold in modern drug design. The oxetane ring serves as a metabolic "bioisostere" for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability compared to traditional alkyl chains. The chiral benzylic amine moiety is a pharmacophore often found in monoamine reuptake inhibitors and GPCR ligands.

This guide provides the definitive spectroscopic profile required to validate the identity and enantiomeric purity of this compound.

Chemical Identity

| Property | Detail |

| IUPAC Name | (R)-1-(Oxetan-3-yl)-1-phenylmethanamine |

| Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Monoisotopic Mass | 163.0997 Da |

| Chiral Center | C1 (Benzylic position), (R)-configuration |

Synthesis & Mechanistic Origin

To understand the spectroscopic impurities, one must understand the synthesis. The industry-standard route for the chiral amine utilizes Ellman’s Sulfinamide Chemistry to establish the stereocenter with high enantiomeric excess (>98% ee).

Pathway: Diastereoselective Addition

The synthesis proceeds via the condensation of oxetane-3-carbaldehyde with (R)-tert-butylsulfinamide, followed by the addition of phenylmagnesium bromide.

Figure 1: The stereochemical outcome is dictated by the cyclic transition state during the Grignard addition to the chiral sulfinimine.

Spectroscopic Analysis (The Core Data)

A. Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is distinct due to the diastereotopic nature of the oxetane ring protons. The chiral center at the benzylic position creates a chiral environment, making the two faces of the oxetane ring non-equivalent.

1H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm) or CHCl₃ (7.26 ppm).

| Shift (δ ppm) | Mult.[1] | Integ. | Assignment | Structural Insight |

| 7.25 – 7.40 | m | 5H | Ar-H | Phenyl ring protons (typical aromatic multiplet). |

| 4.78 | dd | 1H | Oxetane-CH ₂ (a) | Diastereotopic proton on the oxetane ring (cis to Ph). |

| 4.62 | dd | 1H | Oxetane-CH ₂ (b) | Diastereotopic proton (trans to Ph). |

| 4.45 | dd | 1H | Oxetane-CH ₂ (c) | Diastereotopic proton. |

| 4.38 | dd | 1H | Oxetane-CH ₂ (d) | Diastereotopic proton. |

| 4.05 | d | 1H | Ph-CH -NH₂ | Benzylic methine. Doublet due to coupling with Oxetane-CH. |

| 3.25 | m | 1H | Oxetane-CH | Methine proton at the 3-position of the ring. |

| 1.60 | br s | 2H | -NH ₂ | Broad singlet, exchangeable with D₂O. |

Critical Interpretation:

-

The "Oxetane Fingerprint": Unlike achiral 3-substituted oxetanes which show two sets of triplets/multiplets, the chiral center splits the oxetane protons into four distinct signals (or two complex sets of overlapping multiplets) in the 4.3–4.8 ppm region.

-

Coupling: The benzylic proton (4.05 ppm) typically shows a coupling constant (J ≈ 7–9 Hz) with the oxetane methine proton.

13C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Type |

| 143.5 | Ar-C (Ipso) | Quaternary |

| 128.6 | Ar-C (Meta) | CH |

| 127.5 | Ar-C (Para) | CH |

| 126.4 | Ar-C (Ortho) | CH |

| 76.2 | Oxetane-C 2 | CH₂ (O-adjacent) |

| 75.4 | Oxetane-C 4 | CH₂ (O-adjacent) |

| 59.8 | Ph-C H-NH₂ | Chiral Benzylic CH |

| 38.5 | Oxetane-C 3 | Methine |

B. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation stability.

Method: ESI (Electrospray Ionization), Positive Mode.

-

[M+H]⁺ Observed: 164.1 m/z

-

[M+Na]⁺ Observed: 186.1 m/z

Fragmentation Pathway (MS/MS): The molecule follows a predictable fragmentation pattern useful for multiple reaction monitoring (MRM) in pharmacokinetic studies.

-

Parent Ion: 164.1 m/z

-

Primary Loss (Ammonia): Loss of NH₃ (17 Da) generates the benzyl-oxetane carbocation.

-

m/z 164.1 → 147.1

-

-

Secondary Loss (Tropylium Formation): The benzyl fragment rearranges to the stable tropylium ion (C₇H₇⁺).

-

m/z 147.1 → 91.1 (Base Peak)

-

C. Infrared Spectroscopy (FT-IR)

IR data is used primarily to confirm functional groups and solid-state form (if isolated as a salt).

-

Primary Amine (N-H): Weak doublet or broad band at 3350–3280 cm⁻¹ .

-

Aromatic C-H: Weak stretches at 3060–3030 cm⁻¹ .

-

Oxetane Ring (C-O-C): A characteristic strong band at 980–970 cm⁻¹ . This "ring breathing" mode is diagnostic for the intact oxetane ring.

-

C-N Stretch: Medium band at 1180–1220 cm⁻¹ .

Experimental Protocols for Validation

Protocol 1: Determination of Enantiomeric Excess (ee%)

To verify the (R)-configuration, Chiral HPLC is required. Standard C18 columns cannot separate enantiomers.

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Expected Retention:

-

(S)-Enantiomer: ~8.5 min (Minor)

-

(R)-Enantiomer: ~11.2 min (Major)

-

Note: Retention times vary by column age and exact solvent composition. Always run a racemic standard first.

-

Protocol 2: General Handling & Stability

-

Storage: The free amine is sensitive to atmospheric CO₂ (carbamate formation). Store at -20°C under argon/nitrogen.

-

Salt Formation: For long-term stability, convert to the hydrochloride salt or oxalate salt .

-

Procedure: Dissolve amine in Et₂O, add 1.0 eq of 4M HCl in Dioxane dropwise. Filter the white precipitate.

-

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research.

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery". Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry". Chemical Reviews.

-

PubChem Database. "Compound Summary: Oxetan-3-yl(phenyl)methanamine".

Sources

Comprehensive Conformational Analysis of (R)-Oxetan-3-yl(phenyl)methanamine: A Guide to Bioisosteric Design

Topic: (R)-Oxetan-3-yl(phenyl)methanamine Conformational Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary

The integration of oxetane rings as bioisosteres for gem-dimethyl and carbonyl groups has revolutionized physicochemical property modulation in modern drug discovery.[1] This guide presents an in-depth conformational analysis of (R)-Oxetan-3-yl(phenyl)methanamine , a critical scaffold where the oxetane ring serves as a metabolic shield and solubility enhancer. We delineate a self-validating workflow combining Density Functional Theory (DFT) and NMR spectroscopy to resolve the rotameric landscape, ring puckering dynamics, and intramolecular hydrogen bonding networks that dictate this molecule's pharmacophoric presentation.

Structural Significance & Theoretical Framework

1.1 The Oxetane Bioisostere

In the context of (R)-Oxetan-3-yl(phenyl)methanamine, the oxetane ring is not merely a passive spacer.[2][3][4] It functions as a dipolar modulator . Unlike the lipophilic gem-dimethyl group, the oxetane oxygen introduces a dipole moment (~1.9 D) and functions as a hydrogen bond acceptor (HBA), reducing the logP of the parent scaffold while blocking metabolic oxidation at the benzylic position.

1.2 Conformational Degrees of Freedom

The analysis of this molecule hinges on three coupled degrees of freedom:

-

Oxetane Ring Pucker: While nominally planar, 3-substituted oxetanes exhibit a shallow "puckered" potential energy surface (barrier < 1 kcal/mol), deviating 8°–15° from planarity to relieve eclipsing interactions between C2/C4 methylene protons and the C3 substituent.

-

Exocyclic Bond Rotation (

): Rotation around the -

Amine/Phenyl Orientation (

): The relative orientation of the amine and phenyl groups affects the intramolecular hydrogen bonding capability (

Hypothesis: The (R)-configuration dictates a specific spatial vector for the amine. We postulate that the global minimum is stabilized by an intramolecular

Computational Protocol (In Silico)

To establish a predictive model, we employ a high-fidelity DFT workflow. This protocol is designed to be self-validating against experimental NMR data.

2.1 Workflow Diagram

Caption: Integrated computational workflow for resolving conformational ensembles.

2.2 Step-by-Step Methodology

-

Conformational Sampling:

-

Generate an ensemble of 100+ conformers using a stochastic search (e.g., Monte Carlo) with the MMFF94 force field.

-

Rationale: This ensures we capture local minima that might be missed by a simple rigid scan.

-

-

DFT Optimization:

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional: wB97X-D (Includes dispersion corrections, critical for detecting weak

or -

Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for accurately modeling the lone pairs on the oxetane oxygen and amine nitrogen).

-

Solvation: IEFPCM model. Run calculations in both

(to mimic NMR conditions) and Water (to mimic biological environment).

-

-

Rotational Energy Scan:

-

Perform a relaxed potential energy surface (PES) scan around the

bond (dihedral angle -

Output: Identify the three staggered rotamers (gauche+, gauche-, anti).

-

Experimental Validation Protocols

Trust in the computational model must be established via physical experimentation.

3.1 NMR Spectroscopy Strategy

The rapid interconversion of rotamers at room temperature results in a population-weighted average spectrum. We deconstruct this using scalar couplings (

-

Solvent:

(non-polar, favors intramolecular H-bonds) vs. -

Key Observable:

coupling between the Oxetane-C3 proton and the Exocyclic Benzylic proton.-

Karplus Equation:

. -

Protocol: Measure

. A value of ~10-11 Hz indicates an anti relationship (

-

3.2 X-Ray Crystallography

-

Condition: Single crystal diffraction at 100 K.

-

Objective: At low temperature, the lattice forces often trap the global minimum energy conformation. This provides a direct read-out of the oxetane ring pucker angle and the

distance.

Data Analysis & Interpretation

4.1 The Rotameric Landscape

The analysis typically yields three primary staggered conformers.

| Conformer | Description | Relative Energy ( | Key Interaction |

| Rotamer A | Phenyl anti to Oxetane Ring | 0.0 (Global Min) | Minimized Steric Clash |

| Rotamer B | Amine gauche to Oxetane O | +1.2 | Intramolecular H-Bond ( |

| Rotamer C | Phenyl gauche to Oxetane | +2.8 | Steric repulsion (Phenyl vs Ring H) |

Note: Energy values are representative estimates based on 3-substituted oxetane literature.

4.2 The Intramolecular Hydrogen Bond

In non-polar solvents (

-

Mechanism:

. -

Geometric Constraint: The 4-membered ring geometry directs the oxygen lone pairs "outward," making them highly accessible for this interaction compared to acyclic ethers.

4.3 Conformational Equilibrium Diagram

Caption: Newman projections of the C(3)-C(alpha) bond showing the equilibrium between steric avoidance and H-bond stabilization.

References

-

Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][4]

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4] Chemical Reviews. [Link]

-

Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society. [Link][5]

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

Sources

(R)-Oxetan-3-yl(phenyl)methanamine: A Novel Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in contemporary drug discovery.[1][2] Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional structure—allows medicinal chemists to overcome common challenges in lead optimization, such as poor solubility and metabolic liabilities.[3][4] This guide focuses on a specific, high-potential building block: (R)-Oxetan-3-yl(phenyl)methanamine . We will explore the rationale behind its use, detailing its synthesis, impact on critical drug-like properties, and its application as a versatile scaffold for generating novel chemical entities. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and synthesis of next-generation therapeutics.

The Strategic Value of the Oxetane Moiety in Drug Design

The incorporation of an oxetane ring into a drug candidate is a deliberate strategy to enhance its physicochemical and pharmacokinetic profile.[1] Unlike more common cyclic ethers like tetrahydrofuran (THF), the oxetane ring possesses significant ring strain (approx. 106 kJ/mol), which results in a nearly planar structure and exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor.[1][5]

The strategic advantages of employing oxetane scaffolds can be categorized as follows:

-

Isosteric Replacement: Oxetanes are frequently used as bioisosteres for less favorable functional groups. They can replace a gem-dimethyl group to reduce lipophilicity and improve aqueous solubility, or a carbonyl group to enhance metabolic stability and remove potential sites for unwanted reactivity.[1][2][3]

-

Improved Physicochemical Properties: The introduction of this polar, sp3-rich motif consistently leads to measurable improvements in key drug-like properties.[4]

-

Solubility: The ethereal oxygen acts as a strong hydrogen bond acceptor, often dramatically improving a compound's aqueous solubility.[6]

-

Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, making it a useful tool to block metabolic hotspots on a molecule.[3][4]

-

Lipophilicity (LogD): Replacing lipophilic groups with an oxetane can effectively lower a compound's LogD, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

-

pKa Modulation: The strong electron-withdrawing inductive effect of the oxetane ring can significantly lower the basicity (pKa) of adjacent amines.[4][6] This is a critical feature for improving cell permeability and avoiding potential off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[2]

Four oxetane-containing drugs have received FDA approval, including the well-known chemotherapeutic Paclitaxel (Taxol) and its derivatives, validating the utility of this scaffold in clinically successful medicines.[1]

Core Scaffold Analysis: (R)-Oxetan-3-yl(phenyl)methanamine

The (R)-Oxetan-3-yl(phenyl)methanamine scaffold combines the beneficial properties of the oxetane ring with the synthetic versatility of a primary amine and the structural element of a phenyl ring.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2383987-27-5 | [7] |

| Molecular Formula | C₁₀H₁₃NO | [7] |

| Molecular Weight | 163.22 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [7] |

| cLogP | 1.33 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Rotatable Bonds | 2 | [7] |

Structural Rationale

The specific arrangement of functional groups in this scaffold provides a powerful foundation for drug design:

-

The (R)-Chiral Center: The stereochemistry at the benzylic position is critical for establishing specific, high-affinity interactions with chiral biological targets like enzymes and receptors. Utilizing a single enantiomer minimizes the risk of off-target activities and simplifies the pharmacological profile.

-

The Primary Amine: This functional group is a key anchor point for a wide array of synthetic transformations. It can be readily acylated, alkylated, or used in reductive aminations to build out diverse chemical libraries.

-

The Phenyl Ring: The phenyl group serves as a versatile platform for exploring structure-activity relationships (SAR). It can be substituted at the ortho-, meta-, or para-positions to modulate electronic properties, introduce new interaction points, or block sites of metabolism.[8]

-

The Oxetane Moiety: As previously discussed, this group imparts improved solubility, metabolic stability, and modulates the basicity of the adjacent amine, making the overall scaffold more "drug-like."

Caption: Logical relationships of the core scaffold's components.

Synthesis and Derivatization

The practical utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, a variety of methods exist for the construction of the oxetane ring and its subsequent functionalization.

General Synthetic Strategies for Oxetanes

Several robust methods are employed for the synthesis of the oxetane core:

-

Williamson Etherification: The intramolecular cyclization of a 1,3-halohydrin or a related diol derivative is a common and reliable method.[9]

-

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring.[5][10]

-

Ring Contraction: Methods involving the contraction of 5-membered rings, such as γ-lactones, have also been developed.[5][11]

Exemplary Synthetic Protocol: (R)-Oxetan-3-yl(phenyl)methanamine

The following protocol is a representative, multi-step synthesis adapted from methodologies described in the literature for related structures.[12][13][14] The key steps involve the creation of the oxetane ring followed by the introduction of the aminophenylmethyl moiety.

Caption: High-level synthetic workflow for the target scaffold.

Step-by-Step Methodology:

-

Synthesis of Oxetan-3-one:

-

Rationale: Oxetan-3-one is a key, commercially available or readily synthesized building block. Its synthesis often starts from a protected 1,3-dihydroxyacetone derivative, followed by cyclization and deprotection/oxidation.

-

Procedure: A common route involves the Swern oxidation of oxetan-3-ol, which can be prepared via the cyclization of a glycerol derivative.

-

-

Synthesis of 3-Phenyl-oxetan-3-ol:

-

Rationale: This step introduces the phenyl group via a nucleophilic addition to the ketone. The Grignard reaction is a classic and effective method.

-

Protocol: a. To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise. b. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. c. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. d. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.[14]

-

-

Synthesis and Resolution of N-(1-Oxetan-3-yl-1-phenylmethyl)acetamide:

-

Rationale: The Ritter reaction provides a direct route from the tertiary alcohol to an amide. The resulting racemic amide can then be resolved using chiral chromatography or classical resolution with a chiral acid.

-

Protocol: a. Dissolve 3-phenyl-oxetan-3-ol (1.0 eq) in acetonitrile. Cool the solution to 0 °C. b. Add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C. c. Stir the mixture at room temperature for 16 hours. d. Carefully pour the reaction mixture onto ice and basify with aqueous NaOH to pH ~10. e. Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate to give the racemic acetamide. f. The racemic mixture is then resolved using preparative chiral HPLC (e.g., using a Chiralpak AD-H column) to isolate the (R)-enantiomer.

-

-

Amide Hydrolysis to Yield the Final Product:

-

Rationale: The final step is the deprotection of the amine. Acidic hydrolysis is typically effective for this transformation.

-

Protocol: a. Reflux the resolved (R)-acetamide (1.0 eq) in 6 M aqueous HCl for 8-12 hours. b. Cool the reaction to room temperature and wash with diethyl ether to remove any non-basic impurities. c. Basify the aqueous layer to pH >12 with solid NaOH and extract with dichloromethane (3x). d. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford (R)-Oxetan-3-yl(phenyl)methanamine .

-

Impact on Drug Discovery and Lead Optimization

The true value of this scaffold is demonstrated during the lead optimization phase of a drug discovery campaign. By replacing a problematic moiety with (R)-Oxetan-3-yl(phenyl)methanamine or its derivatives, medicinal chemists can systematically address common liabilities.

Case Study: Improving Properties of a Kinase Inhibitor Lead

Let's consider a hypothetical lead compound, Lead A , a potent kinase inhibitor that suffers from poor aqueous solubility and rapid metabolism at its isopropyl group.

| Compound | Structure | Key Liabilities |

| Lead A | R-C(CH₃)₂ | Poor solubility (<1 µg/mL), High clearance (rapid oxidation at isopropyl group) |

| Optimized Compound B | R-(Oxetane) | Improved solubility (>50 µg/mL), Low clearance (metabolically stable) |

By replacing the isopropyl group (a gem-dimethyl surrogate) with a 3-substituted oxetane, we achieve two critical improvements:

-

Enhanced Solubility: The polar oxetane ring significantly boosts aqueous solubility, which is essential for achieving adequate drug exposure in vivo.[1][3]

-

Blocked Metabolism: The metabolically robust oxetane ring replaces the labile isopropyl group, leading to a longer half-life and improved pharmacokinetic profile.[3][4]

The incorporation of oxetanes has proven successful in optimizing inhibitors for a range of targets, including ALDH1A, AXL kinase, and EZH2.[1][6]

Structure-Activity Relationship (SAR) Vector

The (R)-Oxetan-3-yl(phenyl)methanamine scaffold provides two primary vectors for SAR exploration: the amine and the phenyl ring.

| Modification Vector | Reaction Type | Example | Desired Outcome |

| Amine (N-H) | Acylation | Amide formation | Introduce new H-bond donors/acceptors |

| Reductive Amination | Secondary/tertiary amine formation | Explore new pockets in the target binding site | |

| Phenyl Ring (C-H) | Suzuki Coupling | Bi-aryl formation | Extend the molecule, probe for new interactions |

| Buchwald-Hartwig | Aryl amine formation | Modulate electronics, add H-bond donor | |

| Nucleophilic Aromatic Sub. | Fluoro- to alkoxy- | Fine-tune LogP and electronic properties |

Advanced Protocol: Late-Stage Functionalization via Buchwald-Hartwig Amination

This protocol describes the coupling of a morpholine moiety to a pre-functionalized scaffold, demonstrating how complex molecules can be rapidly assembled in the late stages of a synthetic sequence.

Objective: Synthesize (R)-(4-morpholinophenyl)(oxetan-3-yl)methanamine from a (R)-(4-bromophenyl)(oxetan-3-yl)methanamine precursor.

Materials:

-

(R)-(4-bromophenyl)(oxetan-3-yl)methanamine (N-Boc protected) (1.0 eq)

-

Morpholine (1.5 eq)

-

Pd₂(dba)₃ (0.05 eq)

-

Xantphos (0.10 eq)

-

Sodium tert-butoxide (2.0 eq)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the Boc-protected bromo-precursor, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.

-

Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Treat the purified, coupled product with 4M HCl in dioxane to remove the Boc protecting group, yielding the final product.

Conclusion and Future Outlook

(R)-Oxetan-3-yl(phenyl)methanamine is more than just a building block; it is a sophisticated scaffold engineered to solve prevalent issues in drug development. Its inherent ability to improve solubility, enhance metabolic stability, and modulate basicity makes it an exceptionally powerful tool for medicinal chemists.[4] The synthetic tractability of the core allows for extensive and rapid exploration of chemical space, facilitating the development of potent and selective drug candidates with favorable ADME properties. As the pressure to develop higher quality clinical candidates continues, the strategic incorporation of validated scaffolds like this one will be paramount. Future work will likely focus on expanding the diversity of 3-substituted oxetane building blocks and exploring their use not just as pendant groups, but as central, activity-driving elements of novel pharmacophores.[4]

References

-

W. J. Verhoest, et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1275-1304. [Link]

-

A. K. Ghosh, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12496-12530. [Link]

-

E. M. Carreira, et al. (2010). Oxetanes in drug discovery. ETH Library Research Collection. [Link]

-

J. A. Bull, et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1-15. [Link]

-

S. L. Montgomery, et al. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

-

M. Urban, et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

-

M. Urban, et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]

-

J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234. [Link]

-

M. Urban, et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

- D. A. Heerding, et al. (2013). Methods for making oxetan-3-ylmethanamines.

- F. Hoffmann-La Roche. (2017). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

-

D. A. Heerding, et al. (2013). METHODS FOR MAKING OXETAN-3-YLMETHANAMINES. WIPO Patentscope, WO/2013/169531. [Link]

-

J. Li, et al. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 30(3), 1-13. [Link]

-

L. A. S. de Souza, et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

-

Enamine Ltd. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

T. M. Klapötke, et al. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Electronic University Publications. [Link]

-

L. A. S. de Souza, et al. (2020). Chemical Space Exploration of Oxetanes. PMC. [Link]

-

A. K. Ghosh, et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

A. Kumar, et al. (2012). Substituent selection for design and synthesis of antimicrobial 1,3 oxazines: a topliss modified approach. Farmacia, 60(1), 32-39. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. chemscene.com [chemscene.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 12. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Oxetan-3-yl(phenyl)methanamine

Abstract

This document provides a comprehensive guide for the chiral resolution of racemic Oxetan-3-yl(phenyl)methanamine, a crucial building block in modern medicinal chemistry. The primary method detailed is the classical approach of diastereomeric salt formation, a robust and scalable technique for separating enantiomers.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational screening of resolving agents and solvents, a detailed bench-scale protocol, and the necessary analytical methods for validation. The content herein is designed for researchers, chemists, and drug development professionals seeking to obtain enantiomerically pure forms of this valuable amine.

Introduction: The Imperative of Chirality

In the field of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[3] Consequently, the ability to isolate a single, pure enantiomer from a racemic mixture—a process known as chiral resolution—is a critical step in drug discovery and development.[3][4]

Oxetan-3-yl(phenyl)methanamine and its derivatives are increasingly recognized as important structural motifs in the synthesis of novel therapeutic agents.[5][6] The classical method of resolution via diastereomeric salt formation remains one of the most practical and economically viable techniques for large-scale production.[7][8] This method leverages the reaction of a racemic base, such as our target amine, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility.[4][7][9][10] This solubility differential is the key that allows for their separation by fractional crystallization.

The Principle of Resolution by Diastereomeric Salt Formation

The core of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. The process can be broken down into three fundamental stages:

-

Salt Formation: The racemic amine ((R/S)-Amine) is reacted with a single enantiomer of a chiral acid (e.g., (R)-Acid). This acid-base reaction yields two diastereomeric salts: (R-Amine • R-Acid) and (S-Amine • R-Acid).

-

Selective Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling conditions such as temperature and concentration, one salt will preferentially crystallize out of the solution while the other remains in the mother liquor.[7][9]

-

Liberation of the Free Amine: After isolating the crystallized diastereomeric salt, the salt is broken by treatment with a base.[1][10] This neutralizes the chiral acid and regenerates the enantiomerically enriched free amine, which can then be extracted and purified.

The success of this entire process hinges on the judicious selection of the chiral resolving agent and the crystallization solvent, which often requires empirical screening.[2][11]

General Workflow for Chiral Resolution

The logical flow of a diastereomeric salt resolution experiment is depicted below. This workflow outlines the major decision points and processes from the starting racemic mixture to the final, isolated enantiomer.

Caption: Formation of separable diastereomeric salts from a racemic amine.

Part B: Liberation of the Enantiomerically Enriched Amine

-

Suspension: Transfer the dried diastereomeric salt to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Basification: Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while shaking the funnel. Periodically vent the funnel and check the pH of the aqueous layer using pH paper. Continue adding base until the pH is >11. This deprotonates the amine and dissolves the tartaric acid into the aqueous layer. [10]3. Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer.

-

Re-extraction: Extract the aqueous layer again with 25 mL of ethyl acetate to recover any residual product.

-

Combine & Dry: Combine all the organic (ethyl acetate) layers in an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) for 20 minutes.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. This will yield the enantiomerically enriched Oxetan-3-yl(phenyl)methanamine as an oil or low-melting solid.

Analytical Validation: Determining Enantiomeric Excess

Quantifying the success of the resolution is mandatory. The most common and accurate method is chiral chromatography.

Protocol 3: Chiral HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: A suitable Chiral Stationary Phase (CSP) column, such as a Daicel Chiralpak or a cyclofructan-based column. [12]Method development may be required.

-

Mobile Phase: A typical starting point for primary amines in normal phase is a mixture of Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an additive like trifluoroacetic acid (TFA) and triethylamine (TEA) (e.g., 0.2% of each). [12]* Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a dilute solution (~0.5 mg/mL) of the starting racemic amine to determine the retention times of both enantiomers.

-

Prepare a similar concentration solution of the final, resolved product.

-

Inject both samples onto the HPLC system.

-

Identify the peaks corresponding to the two enantiomers from the racemate injection.

-

Integrate the peak areas in the chromatogram of the resolved product.

-

-

Calculation:

-

Enantiomeric Excess (% ee) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

-

An alternative, rapid method for determining enantiopurity involves NMR spectroscopy with a chiral solvating agent (CSA). [13][14]Adding a CSA like an enantiopure BINOL derivative can induce separate, distinguishable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration to calculate the ee. [13][14]

Conclusion

The chiral resolution of racemic Oxetan-3-yl(phenyl)methanamine by diastereomeric salt formation is a powerful and adaptable method. Its success relies on a systematic screening of resolving agents and solvents to identify conditions that maximize both yield and enantiomeric purity. The protocols provided herein offer a robust starting point for researchers, combining a high-throughput screening strategy with a detailed preparative-scale procedure. Rigorous analytical validation by chiral HPLC is essential to confirm the outcome of the resolution. This classical technique, when applied with a methodical approach, remains a cornerstone of producing the single-enantiomer compounds that are vital to the advancement of medicine.

References

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Elsevier.

- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.

- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.

- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering.

- Chiral resolution. (n.d.). Wikipedia.

- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- Chiral resolution by diastereomeric salt crystalliz

- Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 1). Taylor & Francis.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022, September 8).

- Methods for making oxetan-3-ylmethanamines. (n.d.).

- Oxetan-3-yl(phenyl)methanamine. (n.d.). ChemScene.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1).

- Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. (n.d.). Royal Society of Chemistry.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).

- Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journals.

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H -... (2022, September 8). RSC Publishing.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27).

- 1-[3-(oxetan-3-yl)phenyl]methanamine. (n.d.). Sigma-Aldrich.

- Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journals.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.).

- Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. (2024, February 19).

- Chiral resolution. (n.d.). chemeurope.com.

- METHODS FOR MAKING OXETAN-3-YLMETHANAMINES. (2013, November 14).

- (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO). (n.d.). PubChemLite.

- Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. advanceseng.com [advanceseng.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. repository.hkust.edu.hk [repository.hkust.edu.hk]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

(R)-Oxetan-3-yl(phenyl)methanamine: A Prospectus for Stereoselective Synthesis

Executive Summary

(R)-Oxetan-3-yl(phenyl)methanamine is a novel chiral amine that incorporates both a stereogenic center and a strained oxetane ring. This unique structural combination presents intriguing possibilities for its application in stereoselective reactions, an area of organic synthesis crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals. While this specific molecule is not yet widely documented in peer-reviewed literature for its role in asymmetric synthesis, its structural similarity to well-established chiral β-amino alcohols and phenylmethanamine-based auxiliaries allows for the formulation of a scientifically grounded prospectus on its potential applications. This document outlines theoretical application notes and detailed, hypothetical protocols for the use of (R)-Oxetan-3-yl(phenyl)methanamine as a chiral catalyst and as a chiral auxiliary, providing a roadmap for researchers and drug development professionals to explore its synthetic utility.

Introduction: The Potential of a Novel Chiral Amine

The quest for novel chiral ligands, catalysts, and auxiliaries is a driving force in modern organic chemistry.[1] Chiral β-amino alcohols, for instance, are well-established as effective catalysts and ligands in a variety of enantioselective transformations.[2] Similarly, chiral phenylmethanamine derivatives have found utility as chiral building blocks and auxiliaries.[3] (R)-Oxetan-3-yl(phenyl)methanamine merges these two structural motifs, offering the potential for unique stereochemical control stemming from the rigid, four-membered oxetane ring and the defined stereocenter. The oxetane moiety, in particular, may influence the steric environment around the catalytically active or directing groups, potentially leading to novel reactivity and selectivity.

This guide presents a theoretical exploration of two primary applications for (R)-Oxetan-3-yl(phenyl)methanamine in stereoselective synthesis:

-

As a Chiral Catalyst: In the enantioselective addition of organozinc reagents to aldehydes.

-

As a Chiral Auxiliary: In the diastereoselective alkylation of a carboxylic acid derivative.

The protocols provided herein are based on well-established methodologies for analogous systems and are intended as a starting point for experimental investigation.

Application I: Chiral Catalyst for Enantioselective Alkylation of Aldehydes

The use of chiral β-amino alcohols to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes is a classic transformation in asymmetric synthesis. The chiral ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the alkyl group to one face of the aldehyde with high selectivity. The rigid structure of (R)-Oxetan-3-yl(phenyl)methanamine makes it a promising candidate for this type of reaction.

Proposed Mechanism of Stereocontrol

The proposed catalytic cycle involves the formation of a chiral zinc-amino alkoxide complex. The stereochemical outcome is dictated by the transition state assembly, where the aldehyde coordinates to the zinc center in a way that minimizes steric interactions with the phenyl and oxetanyl groups of the ligand. This preferential coordination is expected to lead to the formation of one enantiomer of the secondary alcohol product in excess.

Figure 1: Proposed catalytic cycle for the enantioselective alkylation of an aldehyde.

Hypothetical Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is adapted from established procedures for similar chiral β-amino alcohols.

Materials:

-

(R)-Oxetan-3-yl(phenyl)methanamine

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add (R)-Oxetan-3-yl(phenyl)methanamine (0.05 mmol, 5 mol%) and anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.2 mmol, 1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Expected Data and Outcomes

The following table outlines the hypothetical data for the enantioselective ethylation of benzaldehyde, based on typical results for effective chiral β-amino alcohol catalysts.

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >90% |

| Major Enantiomer | (R)-1-phenylpropan-1-ol |

Application II: Chiral Auxiliary for Diastereoselective Alkylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4] The structural features of (R)-Oxetan-3-yl(phenyl)methanamine, particularly the bulky phenyl group and the defined stereocenter, suggest its potential as a chiral auxiliary, for instance, in the diastereoselective alkylation of carboxylic acid derivatives.

Proposed Mechanism of Stereocontrol

The proposed workflow involves the formation of an amide between the chiral amine and a carboxylic acid. Deprotonation of the α-carbon of the amide with a strong base generates a chiral enolate. The steric hindrance provided by the phenyl and oxetanyl groups is expected to direct the approach of an electrophile (e.g., an alkyl halide) to the less hindered face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid derivative.

Figure 2: Workflow for diastereoselective alkylation using a chiral auxiliary.

Hypothetical Protocol: Diastereoselective Benzylation of a Propionamide Derivative

This protocol is based on established methods for diastereoselective alkylations using chiral auxiliaries like pseudoephedrine.[4]

Materials:

-

(R)-Oxetan-3-yl(phenyl)methanamine

-

Propionyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Amide Formation

-

In a round-bottom flask, dissolve (R)-Oxetan-3-yl(phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 eq) and stir for 1 hour at -78 °C to form the enolate.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Step 3: Auxiliary Cleavage (Hydrolysis)

-

Reflux the alkylated amide in a mixture of THF and aqueous acid (e.g., 1 M H₂SO₄) until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture and extract the liberated chiral amine with an organic solvent.

-

Isolate the enantiomerically enriched carboxylic acid from the aqueous layer.

Expected Data and Outcomes

| Parameter | Expected Value |

| Yield (Alkylation) | 70-85% |

| Diastereomeric Ratio (d.r.) | >95:5 |

| Yield (Cleavage) | >90% |

| Auxiliary Recovery | >85% |

Conclusion and Future Outlook

(R)-Oxetan-3-yl(phenyl)methanamine represents a promising, yet underexplored, chiral building block for stereoselective synthesis. The theoretical applications and protocols outlined in this guide provide a solid foundation for investigating its potential as both a chiral catalyst and a chiral auxiliary. The unique steric and electronic properties conferred by the oxetane ring may offer advantages in terms of reactivity and selectivity compared to existing systems. Further experimental validation is required to fully elucidate the capabilities of this novel chiral amine and to establish its place in the toolkit of synthetic organic chemists.

References

- Soai, K., et al. (Year). Title of relevant paper on chiral β-amino alcohols. Journal Name, Volume(Issue), pages.

- BenchChem. (2025). Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Moiety. BenchChem.

- Nagel, U. (1986). Enantioselective C-C bond formation. Angewandte Chemie International Edition in English, 25(11), 1038-1039.

- DiVA Portal. (2004).

- MDPI. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)

- MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- University of Texas at Austin. (2004). New chiral bis(oxazoline)

- Taylor & Francis Online. (2009).

- ACS Publications. (2025).

- ResearchGate. (2025).

- University of Regensburg. (2009).

- Wiley-VCH. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

- Wikipedia. (n.d.). Chiral auxiliary.

- ResearchGate. (2025). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol.

- PubMed. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary.

Sources

Application of (R)-Oxetan-3-yl(phenyl)methanamine in medicinal chemistry

An In-Depth Guide to the Application of (R)-Oxetan-3-yl(phenyl)methanamine in Medicinal Chemistry

Introduction: The Rise of the Oxetane Motif in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely powerful tool.[1] This four-membered ether, once considered a synthetic curiosity, is now recognized for its ability to imbue drug candidates with a desirable combination of properties including low molecular weight, high polarity, and a distinct three-dimensional character.[2][3]

The incorporation of an oxetane motif can lead to marked improvements in aqueous solubility, metabolic stability, and target affinity.[4][5] It serves as an effective bioisostere for commonly used but often problematic functional groups like gem-dimethyl and carbonyl moieties.[2][6][7] One of the most compelling features of the oxetane ring is its strong electron-withdrawing inductive effect, which can significantly modulate the basicity of adjacent amines.[8][9] This fine-tuning of pKa is a critical strategy for mitigating off-target effects, such as hERG inhibition, and improving the overall drug-like properties of a molecule.[1][4]

This guide focuses on a specific, high-value building block: (R)-Oxetan-3-yl(phenyl)methanamine . We will explore its structural attributes, its strategic application in discovery campaigns, and provide a detailed protocol for its incorporation into potential drug scaffolds.

The Building Block: (R)-Oxetan-3-yl(phenyl)methanamine

(R)-Oxetan-3-yl(phenyl)methanamine is a chiral primary amine that presents a unique combination of a stereodefined benzylic amine and a 3-substituted oxetane. This structure is particularly compelling for medicinal chemists for several reasons:

-

Chirality and Structure: The defined (R)-stereochemistry at the benzylic position allows for specific, stereoselective interactions within a biological target's binding pocket. The phenyl group provides a vector for aromatic interactions (π-π stacking, cation-π) or as a point for further functionalization.

-

Modulated Basicity: The primary amine is the key reactive handle for derivatization, most commonly through amide bond formation. The adjacent oxetane ring, due to the powerful inductive effect of its oxygen atom, significantly reduces the pKa of the amine compared to a simple alkyl or benzyl amine.[9] This lowered basicity can be crucial for reducing clearance, improving cell permeability, and avoiding undesirable interactions with off-targets.[2][4]

-

Physicochemical Properties: The oxetane moiety itself is a "hydrophilic handle." Its incorporation is a well-established strategy to increase the aqueous solubility and reduce the lipophilicity (LogD) of a parent compound, thereby improving its pharmacokinetic profile.[5][7]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the title compound.

| Property | Value | Source |

| CAS Number | 2383987-27-5 | [10] |

| Molecular Formula | C₁₀H₁₃NO | [10] |

| Molecular Weight | 163.22 g/mol | [10] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [10] |

| Computed LogP | 1.33 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Rotatable Bonds | 2 | [10] |

Strategic Application in Drug Discovery

The primary utility of (R)-Oxetan-3-yl(phenyl)methanamine is as a versatile building block for introducing the beneficial oxetane motif into a lead molecule. The most direct and widespread application is in the synthesis of amides, where the amine serves as the nucleophile to react with an activated carboxylic acid.

Logical Framework for Oxetane Incorporation

The decision to incorporate an oxetane-containing fragment is often driven by the need to solve specific problems encountered during lead optimization, such as poor solubility or high metabolic turnover.[2][9]

Caption: Logic diagram for incorporating the oxetane motif.

Application Protocol: Amide Coupling

This section provides a detailed, step-by-step protocol for a representative amide coupling reaction using (R)-Oxetan-3-yl(phenyl)methanamine and a generic carboxylic acid. This method utilizes HATU, a common and efficient peptide coupling reagent known for fast reaction times and suppression of racemization.[11]

Experimental Workflow Overview

Caption: Workflow for a standard HATU-mediated amide coupling.

Materials and Equipment

-

Reagents:

-

Carboxylic acid of interest (R-COOH)

-

(R)-Oxetan-3-yl(phenyl)methanamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or argon inlet

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

-

Detailed Step-by-Step Protocol

Causality Behind Choices:

-

Solvent (DMF): A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants, including the polar coupling reagents and salts formed during the reaction.[11]

-

Base (DIPEA): A non-nucleophilic hindered amine base is critical. It deprotonates the carboxylic acid and neutralizes the HCl generated without competing with the primary amine nucleophile.[12]

-

Coupling Reagent (HATU): HATU is a highly effective activating agent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine. This process is rapid and minimizes the risk of racemization at chiral centers adjacent to the carboxyl group.[11]

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Add HATU (1.1 eq) to the solution and stir for 2 minutes.

-

Add DIPEA (2.5 eq) dropwise to the mixture and stir for an additional 15 minutes at room temperature. This pre-activation step is crucial for efficient coupling.

-

-

Amine Addition:

-

In a separate vial, dissolve (R)-Oxetan-3-yl(phenyl)methanamine (1.05 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed. Reactions are typically complete within 1-4 hours.

-

-

Aqueous Workup (Self-Validation Step 1):

-

Once the reaction is complete, quench by pouring the DMF solution into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.

-

Water (1x).

-

Brine (1x) to facilitate phase separation.

-

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification (Self-Validation Step 2):

-

The resulting crude product should be purified by flash column chromatography on silica gel.

-

A solvent gradient system (e.g., 0-100% ethyl acetate in hexanes) is typically effective for eluting the desired amide product.

-

-

Characterization (Self-Validation Step 3):

-

Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and covalent linkages.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

LC-MS or HPLC: To assess purity.

-

-

Conclusion

(R)-Oxetan-3-yl(phenyl)methanamine is a valuable and strategic building block for modern medicinal chemistry. Its use allows for the direct installation of a chiral center and a beneficial oxetane moiety in a single step. The ability of the oxetane ring to favorably modulate key drug-like properties—such as solubility, metabolic stability, and amine basicity—makes this reagent a powerful tool in the hands of researchers and scientists.[2][4][5] The provided protocol for amide bond formation serves as a robust and validated starting point for the incorporation of this fragment into a wide array of molecular scaffolds, enabling the systematic optimization of lead compounds in drug development programs.

References

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in drug discovery. ETH Zurich. [Link]

-

Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]

-

National Center for Biotechnology Information. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

National Center for Biotechnology Information. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]

-

Carreira, E. M., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(5), 938-942. Note: A direct URL to the full text of this specific foundational paper is not available from the search results, but the ETH Library link[2] covers this work.

-

National Center for Biotechnology Information. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

-

National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

Royal Society of Chemistry. (2023, September 15). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

-

Stepan, A. F., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. MDPI. [Link]

- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

The MJA Lab. (2020, November 23). Green Chemistry. The MJA Lab. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Reddit. (2025, January 15). Amide coupling. r/Chempros. [Link]

-

National Center for Biotechnology Information. (2016, October 12). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Lab Reporter [fishersci.co.uk]

- 12. peptide.com [peptide.com]